2-{(E)-2-[5-(2-fluorophenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one
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Overview
Description
2-{(E)-2-[5-(2-fluorophenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a fluorophenyl group, and a nitropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-2-[5-(2-fluorophenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction between a fluorophenyl boronic acid and a halogenated furan derivative.
Formation of the Pyrimidinone Core: The pyrimidinone core is usually constructed via a condensation reaction involving urea and a suitable diketone.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its fluorophenyl group can be particularly useful in imaging studies due to its potential for radiolabeling.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic properties. The presence of the nitro group suggests possible activity as an antimicrobial or anticancer agent, while the furan and pyrimidinone moieties may contribute to its pharmacological profile.
Industry
In industry, the compound might be used in the development of new materials with specific electronic or optical properties. Its complex structure could also make it a candidate for use in organic electronics or as a precursor for advanced polymers.
Mechanism of Action
The mechanism of action of 2-{(E)-2-[5-(2-fluorophenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The fluorophenyl group might enhance binding affinity to certain targets, while the furan and pyrimidinone rings could contribute to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
2-{(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-{(E)-2-[5-(2-methylphenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-{(E)-2-[5-(2-fluorophenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one imparts unique properties such as increased lipophilicity and potential for radiolabeling, which can be advantageous in medicinal chemistry and imaging applications. The combination of the furan ring and the nitropyrimidinone core also provides a distinctive scaffold that can be exploited for various chemical modifications and applications.
Properties
Molecular Formula |
C16H10FN3O5 |
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Molecular Weight |
343.27 g/mol |
IUPAC Name |
2-[(E)-2-[5-(2-fluorophenyl)furan-2-yl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H10FN3O5/c17-11-4-2-1-3-10(11)12-7-5-9(25-12)6-8-13-18-15(21)14(20(23)24)16(22)19-13/h1-8H,(H2,18,19,21,22)/b8-6+ |
InChI Key |
PMALAPWAAHFVJV-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O)F |
Origin of Product |
United States |
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